molecular formula C21H31NO8 B592068 O-Desmethyl Tramadol b-D-Glucuronide(Mixture of Diastereomers) CAS No. 138853-75-5

O-Desmethyl Tramadol b-D-Glucuronide(Mixture of Diastereomers)

Cat. No.: B592068
CAS No.: 138853-75-5
M. Wt: 425.478
InChI Key: DSBGQRZOJXSECT-FMPBVCJWSA-N
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Description

O-Desmethyl Tramadol Beta-D-Glucuronide (Mixture of Diastereomers) is a metabolite of tramadol, an opioid analgesic. This compound is formed through the glucuronidation of O-Desmethyl Tramadol, which is itself a primary active metabolite of tramadol. The glucuronidation process enhances the solubility and excretion of the compound, making it easier for the body to eliminate it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Tramadol Beta-D-Glucuronide involves the glucuronidation of O-Desmethyl Tramadol. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of O-Desmethyl Tramadol Beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Tramadol Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and the release of O-Desmethyl Tramadol.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Conjugation: UDPGA and UGT enzyme.

Major Products

    Hydrolysis: O-Desmethyl Tramadol and glucuronic acid.

    Conjugation: O-Desmethyl Tramadol Beta-D-Glucuronide.

Scientific Research Applications

O-Desmethyl Tramadol Beta-D-Glucuronide has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolism and excretion of tramadol and its metabolites.

    Toxicology: Helps in understanding the toxicological profile of tramadol and its metabolites.

    Analytical Chemistry: Used as a reference standard in the development of analytical methods for the detection and quantification of tramadol metabolites.

    Pharmacology: Investigated for its potential effects on pain modulation and its interaction with opioid receptors.

Mechanism of Action

The mechanism of action of O-Desmethyl Tramadol Beta-D-Glucuronide involves its interaction with opioid receptors. The compound binds to the mu-opioid receptor, leading to analgesic effects. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its pain-relieving properties. The glucuronidation process does not significantly alter the pharmacological activity of the parent compound, O-Desmethyl Tramadol.

Comparison with Similar Compounds

Similar Compounds

    O-Desmethyl Tramadol: The parent compound, which is also an active metabolite of tramadol.

    N-Desmethyl Tramadol: Another metabolite of tramadol, formed through N-demethylation.

    Tramadol: The parent drug, which is metabolized to form O-Desmethyl Tramadol and other metabolites.

Uniqueness

O-Desmethyl Tramadol Beta-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound, O-Desmethyl Tramadol. This makes it easier for the body to eliminate, reducing the potential for accumulation and toxicity.

Properties

CAS No.

138853-75-5

Molecular Formula

C21H31NO8

Molecular Weight

425.478

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H31NO8/c1-22(2)11-13-6-3-4-9-21(13,28)12-7-5-8-14(10-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5,7-8,10,13,15-18,20,23-25,28H,3-4,6,9,11H2,1-2H3,(H,26,27)/t13-,15-,16-,17+,18-,20+,21+/m0/s1

InChI Key

DSBGQRZOJXSECT-FMPBVCJWSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

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